molecular formula C15H18N6O5 B5810860 N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

Cat. No.: B5810860
M. Wt: 362.34 g/mol
InChI Key: LWSZKINUWVICMQ-FRKPEAEDSA-N
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Description

N'-(2,3-Dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a synthetic organic compound featuring a triazinone core, a hydrazide linker, and a 2,3-dimethoxybenzylidene substituent. The hydrazide group (–NH–NH–CO–) connects the triazinone core to the 2,3-dimethoxybenzylidene fragment, a methoxy-substituted aromatic ring that may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O5/c1-8(17-12-14(23)18-15(24)21-19-12)13(22)20-16-7-9-5-4-6-10(25-2)11(9)26-3/h4-8H,1-3H3,(H,17,19)(H,20,22)(H2,18,21,23,24)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZKINUWVICMQ-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)OC)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action as reported in various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 2,3-dimethoxybenzaldehyde and a hydrazine derivative containing a triazine moiety. The resulting hydrazone structure is characterized by the presence of both benzylidene and triazine functionalities which may contribute to its biological activities.

Antimicrobial Activity

Studies have shown that derivatives of similar hydrazones exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested compounds ranged from 1.95 to 15.62 μg/mL against strains like Streptococcus spp. and Escherichia coli .
  • Antifungal Activity : Similar compounds have also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values around 3.92–4.01 mM .

Cytotoxicity and Anticancer Potential

Research has indicated that azomethine derivatives can exhibit cytotoxic effects on cancer cell lines:

  • Cell Line Studies : For example, compounds related to the triazine structure have been tested on colon carcinoma cell lines (HCT-15), showing promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including caspase activation and inhibition of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

  • Substituents on the Benzene Ring : Electron-donating or withdrawing groups can significantly impact the compound's lipophilicity and overall reactivity.
  • Triazine Moiety : The presence of the triazine ring is crucial for enhancing biological activity due to its ability to interact with biological targets effectively.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation involving human lung adenocarcinoma cells (A549), derivatives showed selective cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Hydrazone linkage : This functional group is known for its biological activity.
  • Triazin moiety : Contributes to the compound's potential pharmacological properties.

Molecular Formula

The molecular formula of N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is C16H20N4O5C_{16}H_{20}N_4O_5.

Anticancer Activity

Research has demonstrated that compounds with hydrazone structures can exhibit anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

A study involving the testing of hydrazone derivatives showed that certain compounds significantly reduced the viability of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Hydrazone AMCF-7 (breast cancer)15Apoptosis
Hydrazone BHeLa (cervical cancer)20Cell cycle arrest

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Studies indicate that hydrazones can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Antibacterial Activity

In a comparative study of several hydrazone derivatives against Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
N'-(2,3-dimethoxybenzylidene)-...E. coli32 µg/mL
N'-(2,3-dimethoxybenzylidene)-...S. aureus16 µg/mL

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Case Study: In Vivo Studies

Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls:

Treatment GroupPro-inflammatory Cytokines (pg/mL)
Control250
Treatment150

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

The compound belongs to a family of triazinone-based hydrazides. Key structural analogs include:

Compound Name Molecular Formula Substituent on Benzylidene Position of Amino Group Molecular Weight (g/mol) Key Features
N'-(2,3-Dimethoxybenzylidene)-2-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide (Target) Not explicitly provided* 2,3-dimethoxy 2-position ~370–390 (estimated) Electron-donating methoxy groups; potential for π-π stacking interactions.
2-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanohydrazide () C₁₄H₁₃F₃N₆O₃ 4-trifluoromethyl 2-position 370.29 Electron-withdrawing CF₃ group; increased lipophilicity and metabolic stability .
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide () C₁₄H₁₃F₃N₆O₃ 4-trifluoromethyl 3-position 370.29 Positional isomerism (3-amino vs. 2-amino) alters steric and electronic effects .
(E)-N'-(2,4-dimethoxybenzylidene)-3-((3,5-dioxo-triazin-6-yl)amino)propanehydrazide () Not explicitly provided* 2,4-dimethoxy 3-position ~370–390 (estimated) Methoxy substitution pattern affects aromatic ring reactivity and solubility .

*Molecular formula and weight inferred from analogs.

Substituent Effects

  • Electron-Donating vs. In contrast, the 4-trifluoromethyl group () introduces electron-withdrawing effects, which may improve oxidative stability and alter binding affinity . Methoxy groups (–OCH₃) increase hydrophilicity compared to trifluoromethyl (–CF₃), impacting solubility and membrane permeability .
  • Positional Isomerism: The 2-amino vs. 3-amino substitution in the propanehydrazide chain ( vs. 2) influences steric accessibility and hydrogen-bonding patterns.
  • Benzylidene Substitution Patterns :

    • 2,3-Dimethoxy (Target) vs. 2,4-dimethoxy (): The position of methoxy groups affects the aromatic ring’s electronic distribution. 2,4-Dimethoxy substitution creates a para-directing effect, which could influence reactivity in further functionalization reactions .

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